Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Description
This compound is a thieno[2,3-b]pyridine derivative featuring an ethyl ester group at position 2, a methoxy substituent at position 4, and a complex aminomethyl iminooxy moiety substituted with 2,6-dichlorobenzyl at position 2. The 2,6-dichlorobenzyl group likely enhances steric bulk and lipophilicity compared to simpler benzyl analogs, influencing solubility and target binding .
Properties
IUPAC Name |
ethyl 3-[[(2,6-dichlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-27-19(25)17-16(15-14(26-2)7-8-22-18(15)29-17)23-10-24-28-9-11-12(20)5-4-6-13(11)21/h4-8,10H,3,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKTZGGTZMZEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the thienopyridine core: : Starting from 2-amino-3-carboxythiophene, it is cyclized with an appropriate aldehyde and ammonia to form the thienopyridine ring.
Introduction of the methoxy group: : Methoxylation is typically carried out by reacting the intermediate with dimethyl sulfate or methanol in the presence of a base.
Formation of the oxime: : The thienopyridine intermediate is reacted with hydroxylamine to form the oxime derivative.
Substitution with 2,6-dichlorobenzyl: : The oxime group is further reacted with 2,6-dichlorobenzyl bromide under basic conditions to obtain the final product.
Industrial Production Methods
In industrial settings, the production process involves scaling up the laboratory synthesis with optimization of reaction conditions, solvent recovery, and purification methods to achieve high yields and purity. Key factors include:
Use of high-efficiency catalysts.
Continuous flow processes for better reaction control.
Advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing agents to yield corresponding N-oxides.
Reduction: : Can be reduced using suitable reducing agents like lithium aluminum hydride to produce the amine derivative.
Substitution: : Undergoes nucleophilic substitution reactions due to the presence of the electrophilic dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted thienopyridines.
Scientific Research Applications
This compound finds applications in multiple fields due to its unique structure and reactivity:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Explored for its potential as a biochemical probe due to its binding affinity to specific proteins.
Medicine: : Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of novel materials and as intermediates in chemical manufacturing.
Mechanism of Action
The precise mechanism of action varies depending on its application:
Biochemical Pathways: : Binds to specific molecular targets, altering their activity.
Cellular Effects: : Influences cellular pathways by modulating enzyme activities or receptor binding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Specific Comparisons
Key Structural Analogues:
Ethyl 3-[({[(4-Chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate (CAS 341966-57-2): Substituent: 4-Chlorobenzyl (single chlorine at para position) .
Target Compound : 2,6-Dichlorobenzyl substituent (chlorines at ortho positions) with methoxy at position 4.
Structural Implications:
- Position 4 Substituents: The methoxy group in the target compound may confer different electronic and steric properties compared to the dimethylamino group in CAS 341967-23-5, affecting solubility and intermolecular interactions .
Physicochemical Properties
Notes:
- The target compound’s higher molar mass and density compared to analogs are attributed to the dichlorobenzyl group.
- Predicted boiling points and pKa values are based on halogenation trends and substituent electronic effects .
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